molecular formula C12H7FN2O5 B1347576 1-(4-Fluorophenoxy)-2,4-dinitrobenzene CAS No. 1033-02-9

1-(4-Fluorophenoxy)-2,4-dinitrobenzene

Cat. No. B1347576
CAS RN: 1033-02-9
M. Wt: 278.19 g/mol
InChI Key: ZKMOMHWTRWMDBT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)-2,4-dinitrobenzene (FDNB) is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry and physiology. FDNB is a fluorinated nitroaromatic compound that is used for a variety of purposes in laboratory experiments, including as a reagent for protein and peptide synthesis, as a fluorescent probe for imaging, and as a substrate for enzyme assays. FDNB is also used in the study of enzyme structure and function, and as a tool for determining the effects of drugs on physiological processes.

Scientific Research Applications

Chromatography and Mass Spectrometry

Related compounds are used in life science research solutions involving chromatography and mass spectrometry. This indicates a possible use of 1-(4-Fluorophenoxy)-2,4-dinitrobenzene in analytical chemistry for separation and analysis of mixtures .

Biomedical Applications

Similar compounds have been researched as photosensitizers in photodynamic therapy and as sensors in biomedical applications. This points to a potential application in medicine, particularly in therapeutic treatments and diagnostic tools .

Material Science

The unique optical and electrochemical properties of related compounds suggest that 1-(4-Fluorophenoxy)-2,4-dinitrobenzene could be used as building blocks for materials with specialized functions .

properties

IUPAC Name

1-(4-fluorophenoxy)-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMOMHWTRWMDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295456
Record name 1-(4-fluorophenoxy)-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenoxy)-2,4-dinitrobenzene

CAS RN

1033-02-9
Record name NSC102046
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-fluorophenoxy)-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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